4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
This compound features a fused [1,2,4]triazolo[4,3-a]quinazoline-1,5-dione core substituted with a 4-fluorobenzyl group at position 4 and a 2-(3-methoxyphenyl)-2-oxoethyl chain at position 2. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl substituent may influence electron distribution and receptor binding .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O4/c1-34-19-6-4-5-17(13-19)22(31)15-29-25(33)30-21-8-3-2-7-20(21)23(32)28(24(30)27-29)14-16-9-11-18(26)12-10-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGYPDPACPKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a complex heterocyclic compound that belongs to the class of triazoloquinazolinediones. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.41 g/mol. Its structure consists of a triazole ring fused to a quinazoline core, which is known for diverse biological activities.
Antihypertensive Activity
Research on related triazoloquinazoline derivatives has shown promising antihypertensive effects. In one study, a series of these compounds were evaluated using the tail cuff method on rats and mice. Some derivatives exhibited significant reductions in heart rate and blood pressure, suggesting potential as adrenoblockers or cardiac stimulants .
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines. Notably, certain derivatives have shown effectiveness against tumor subpanels in vitro, indicating their potential as broad-spectrum antitumor agents .
Neuropharmacological Effects
Some triazoloquinazoline derivatives have been investigated for their neuropharmacological effects. In behavioral models such as Porsolt's despair test in rats, these compounds reduced immobility time significantly, suggesting potential as antidepressants . This activity may be linked to their interaction with adenosine receptors .
The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways:
- Adenosine Receptor Modulation : Many triazoloquinazolines act as antagonists at adenosine A1 and A2 receptors. This modulation can influence neurotransmitter release and has implications for treating conditions like depression and anxiety .
- Inhibition of Kinases : Some derivatives show inhibitory activity against kinases involved in cancer progression. This mechanism is critical for their anticancer effects .
Case Studies
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione have demonstrated inhibitory effects against various cancer cell lines including hepatocellular carcinoma (HePG-2) and breast cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
Quinazolines and their derivatives have shown promise as antimicrobial agents. The unique structure of this compound may enhance its interaction with microbial targets due to its diverse functional groups. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has suggested that compounds containing quinazoline structures can exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation where such compounds may modulate inflammatory pathways effectively .
Case Studies
Several case studies illustrate the applications of this compound:
- In vitro Studies on Cancer Cell Lines :
- A study evaluated the anticancer efficacy of synthesized triazoloquinazolines against HePG-2 cells. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.
- Another investigation explored the compound's ability to induce apoptosis in breast cancer cells through caspase activation pathways.
| Study Focus | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HePG-2 | 5.6 | Caspase activation |
| Antimicrobial Activity | E. coli | 12.3 | Disruption of cell wall |
| Anti-inflammatory | RAW 264.7 | 8.9 | Inhibition of NF-kB pathway |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural Comparison of Triazole-Quinazoline Derivatives
Key Observations :
- Triazole Isomerism: The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in ) may confer distinct electronic and steric properties.
- Substituent Effects: The 4-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to non-halogenated analogs (e.g., phenyl in ). The 3-methoxyphenyl-2-oxoethyl chain introduces electron-donating methoxy groups, contrasting with electron-withdrawing nitro or chloro substituents in azetidinone derivatives .
Physicochemical and Spectral Characterization
- Spectral Data : All compounds (target and analogs) were characterized via ¹H NMR, IR, and mass spectrometry. For example:
Preparation Methods
One-Pot Cyclization from Anthranilic Acid Derivatives
A scalable eco-efficient method involves reacting substituted anthranilic acids with potassium cyanate in aqueous medium to form urea intermediates, followed by NaOH-mediated cyclization:
$$
\text{Anthranilic acid} + \text{KOCN} \xrightarrow{\text{H}_2\text{O}} \text{Urea intermediate} \xrightarrow{\text{NaOH, HCl}} \text{Quinazoline-1,5-dione}
$$
Key Advantages :
- Water as solvent reduces environmental impact
- Yields >90% for unsubstituted derivatives
- Scalable to kilogram quantities
Limitations :
Triazolo[4,3-a] Annulation Strategies
Cyclocondensation with Hydrazides
Reaction of quinazoline-dione precursors with substituted hydrazides in refluxing POCl₃ facilitates triazole ring formation:
$$
\text{Quinazoline-dione} + \text{RCONHNH}2 \xrightarrow{\text{POCl}3, \Delta} \text{Triazoloquinazoline}
$$
Representative Conditions :
- Reflux in POCl₃ for 2–4 hours
- Neutralization with K₂CO₃ or NH₃(aq)
- Yields: 70–81% for analogous systems
Case Study :
Compound 16a (Table 3 in) was synthesized via this method, achieving 75% yield. IR spectroscopy confirmed cyclization by disappearance of carbonyl (1,660–1,718 cm⁻¹) and NH (3,184–3,261 cm⁻¹) bands.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate triazole formation:
$$
\text{Quinazoline-dione} + \text{Alkyl azide} \xrightarrow{\text{MW, DMF}} \text{Triazoloquinazoline}
$$
Optimized Parameters :
Side-Chain Functionalization
2-(3-Methoxyphenyl)-2-Oxoethyl Attachment
The oxoethyl side chain is introduced via Claisen-Schmidt condensation or Michael addition:
Claisen-Schmidt Pathway :
$$
\text{Triazoloquinazoline} + \text{3-Methoxyacetophenone} \xrightarrow{\text{NaH, dioxane}} \text{Oxoethyl derivative}
$$
Reaction Profile :
- Molar ratio 1:1.6 (quinazoline:ketone)
- 69–81% yields for related structures
- IR confirmation: C=O stretch at 1,670–1,677 cm⁻¹
Integrated Synthetic Route
Combining the above steps, a plausible synthesis is:
- Quinazoline-1,5-dione formation via one-pot aqueous method
- Triazole annulation using POCl₃-mediated cyclocondensation
- 4-Fluorobenzyl introduction via Mitsunobu reaction
- Oxoethyl functionalization via Claisen-Schmidt condensation
Table 1. Comparative Analysis of Reaction Steps
Challenges and Optimization
Regioselectivity in Triazole Formation
The position of triazole annulation ([4,3-a] vs. [1,5-a]) depends on:
Q & A
Q. How can AI/ML enhance reaction optimization for derivatives?
- Methodology:
- Dataset curation: Compile reaction conditions/yields from literature (e.g., triazoloquinazoline syntheses) ().
- ML models: Train neural networks (e.g., Random Forest) to predict optimal solvent/catalyst combinations ().
- Active learning: Integrate robotic platforms for real-time feedback ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
